3-Bromobenzene-1,2-diamine hydrochloride
Overview
Description
3-Bromobenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2. It is a derivative of benzene, featuring a bromine atom and two amine groups on the benzene ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzene-1,2-diamine hydrochloride can be synthesized through various synthetic routes. One common method involves the bromination of benzene-1,2-diamine using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the amine groups to nitro groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amine groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, with nucleophiles such as sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: Formation of 3-Bromobenzene-1,2-dinitrochloride.
Reduction: Formation of 3-Bromobenzene-1,2-diamine.
Substitution: Formation of 3-Iodobenzene-1,2-diamine or 3-Hydroxybenzene-1,2-diamine.
Scientific Research Applications
3-Bromobenzene-1,2-diamine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.
Mechanism of Action
3-Bromobenzene-1,2-diamine hydrochloride is similar to other brominated aromatic amines, such as 2-Bromobenzene-1,3-diamine and 4-Bromobenzene-1,2-diamine. its unique structure, with the bromine atom and amine groups in specific positions, gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
2-Bromobenzene-1,3-diamine
4-Bromobenzene-1,2-diamine
3-Bromobenzene-1,4-diamine
2-Bromobenzene-1,2-diamine
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Properties
IUPAC Name |
3-bromobenzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEONOCWRBGCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718460 | |
Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-74-5 | |
Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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